molecular formula C8H16Cl3N3O B3041327 (S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl CAS No. 278789-01-8

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Cat. No. B3041327
CAS RN: 278789-01-8
M. Wt: 276.6 g/mol
InChI Key: RRPSKXFYFAXIMQ-CZDIJEQGSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The compound you mentioned seems to be a fusion of these two structures with a methyl bridge.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazoles are known to participate in a variety of chemical reactions, often acting as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some general properties can be predicted, such as its boiling point and density .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

properties

IUPAC Name

(2S)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPSKXFYFAXIMQ-CZDIJEQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl
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(S)-2-(1H-Imidazol-1-ylmethyl)morpholine 3HCl

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